N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide is a compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The ethylsulfonyl group is introduced through sulfonation reactions, and the biphenyl carboxamide moiety is attached via amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the pyridazine ring or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced amides, and substituted phenyl compounds. These products can have distinct pharmacological properties and are often studied for their potential therapeutic benefits .
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound’s structure allows it to bind effectively to these targets, modulating their activity and resulting in desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide.
Uniqueness
What sets N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide apart is its unique combination of functional groups, which confer specific pharmacological properties. Its ethylsulfonyl and biphenyl carboxamide moieties contribute to its distinct mechanism of action and therapeutic potential .
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-2-32(30,31)24-17-16-23(27-28-24)20-12-14-22(15-13-20)26-25(29)21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-17H,2H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHYUEYSSMVJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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